

# Aminoacyl tRNA synthetase-IN-1 in genetic code fidelity

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**Compound Focus:** Aminoacyl tRNA synthetase-IN-1

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## The Foundation: aaRSs and Genetic Code Fidelity

Aminoacyl-tRNA synthetases are essential enzymes that ensure the accurate translation of the genetic code by covalently linking amino acids to their corresponding tRNAs. High fidelity is maintained through multiple mechanisms [1] [2]:

- **Accurate Substrate Selection:** The active site of each aaRS is highly specific for its cognate amino acid and ATP [1] [3].
- **tRNA Anticodon Recognition:** Most aaRSs interact with the tRNA anticodon loop to verify the correct tRNA [1] [4].
- **Proofreading (Editing):** Many aaRSs possess a separate editing domain to hydrolyze mischarged amino acids, providing a crucial second checkpoint [1] [2]. For instance, class I aaRSs like LeuRS, IleRS, and ValRS often have this domain in the connective peptide 1 (CP1) region [2] [4].

## aaRS Inhibitors as a Drug Class

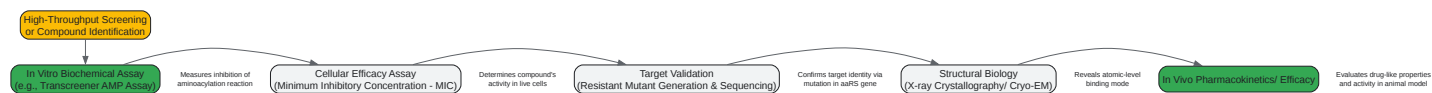
The search results detail several advanced aaRS inhibitor classes, their mechanisms, and their status in drug development. The following table summarizes key examples.

**Table 1: Representative Aminoacyl-tRNA Synthetase Inhibitors in Development**

Inhibitor / Class	Target	Mechanism of Action	Development Stage & Key Findings
<b>Benzoxaboroles</b> (e.g., AN2690, GSK656)	Leucyl-tRNA Synthetase (LeuRS)	"Oxaborole tRNA-trapping (OBORT)": forms a stable <b>tRNA-inhibitor adduct</b> with the 3'-terminal adenosine, trapping tRNA in the editing site and blocking aminoacylation [5].	<b>GSK656 (8)</b> completed a Phase 1 trial (NCT03075410) and is in <b>Phase 2</b> for tuberculosis (NCT03557281). Improved selectivity over human LeuRS was achieved by reducing molecular lipophilicity [5].
<b>Cladosporin &amp; Derivatives</b>	Lysyl-tRNA Synthetase (LysRS)	Competitive inhibition of ATP binding, halting amino acid activation and protein synthesis [5].	A lead compound for <b>antimalarial</b> drug discovery. Medicinal chemistry efforts have focused on replacing metabolically unstable structural motifs (e.g., tetrahydropyran ring) to improve druggability [5].
<b>Febrifugine derivatives</b> (e.g., Halofuginone)	Prolyl-tRNA Synthetase (ProRS)	Inhibition of ProRS aminoacylation activity [5].	Investigated in clinical and pre-clinical studies for treatment of <b>cancer, fibrosis, and inflammatory diseases</b> [5].

## Standard Experimental Protocols for aaRS Inhibitor Characterization

To profile a compound like "**Aminoacyl tRNA synthetase-IN-1**", researchers would typically employ a combination of biochemical, microbiological, and structural biology techniques. The workflow below illustrates a generalized strategy for inhibitor discovery and mechanistic validation.



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### Experimental workflow for aaRS inhibitor characterization

Key techniques from the search results include:

- **In Vitro Aminoacylation Assays:** The **Transcreener AMP assay** is a common method to quantify aaRS activity by measuring AMP production, which allows for high-throughput screening of inhibitors [5].
- **Determination of Cellular Efficacy:**
  - **Minimum Inhibitory Concentration (MIC):** The lowest concentration of an inhibitor that prevents visible growth of a microorganism in vitro. For example, the benzoxaborole PT638 had an MIC of **0.4 µg/mL** against methicillin-resistant *Staphylococcus aureus* (MRSA) [5].
  - **Cytotoxicity Assays:** Assessing inhibitor selectivity by testing toxicity against mammalian cell lines (e.g., HepG2) is crucial for evaluating therapeutic potential [5].
- **Target Validation via Resistance Mutations:** A classic genetic method to confirm a compound's target is to generate resistant strains and identify mutations through whole-genome sequencing. For instance, mutations in the editing domain of *S. aureus* LeuRS (e.g., D343Y, G302S) confirmed it as the target of PT638 [5].
- **Structural Biology:** X-ray crystallography of inhibitor-bound aaRS complexes (e.g., *Thermus thermophilus* LeuRS with AN2690) has been instrumental in elucidating mechanisms like the OBORT mechanism [5].
- **In Vivo Pharmacokinetics (PK) and Efficacy:** Promising inhibitors progress to animal models to evaluate parameters like clearance and oral bioavailability, and efficacy in disease models (e.g., a mouse TB model for GSK656) [5].

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